molecular formula C12H17NO B11720350 4-Phenylazepan-4-ol

4-Phenylazepan-4-ol

Cat. No.: B11720350
M. Wt: 191.27 g/mol
InChI Key: GZMDKKZLUIYOFP-UHFFFAOYSA-N
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Description

4-Phenylazepan-4-ol is a chemical compound with the molecular formula C12H17NO It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylazepan-4-ol typically involves the reaction of phenylmagnesium bromide with azepanone, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylazepan-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 4-Phenylazepan-4-one.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 4-Phenylazepan-4-one

    Reduction: Various reduced derivatives depending on the specific conditions

    Substitution: Halogenated azepane derivatives

Scientific Research Applications

4-Phenylazepan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenylazepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity and specificity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Phenylpiperidine: A six-membered ring analog with different pharmacological properties.

    4-Phenylpiperidin-4-ol: Similar structure but with a different ring size, affecting its chemical and biological behavior.

Uniqueness

4-Phenylazepan-4-ol is unique due to its seven-membered ring structure combined with a phenyl and hydroxyl group. This combination provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-phenylazepan-4-ol

InChI

InChI=1S/C12H17NO/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2

InChI Key

GZMDKKZLUIYOFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C2=CC=CC=C2)O

Origin of Product

United States

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